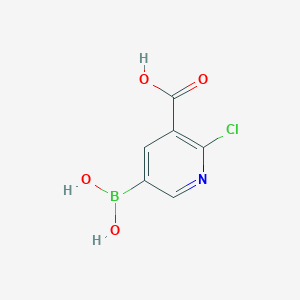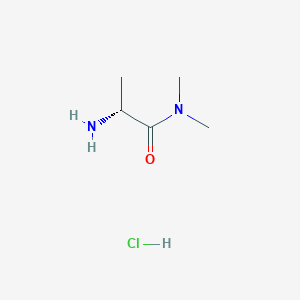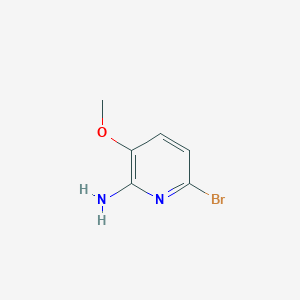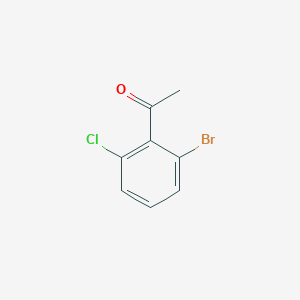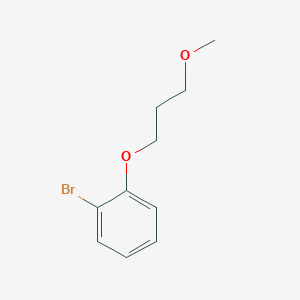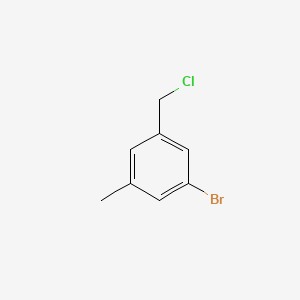
3-Bromo-5-methylbenzyl chloride
Vue d'ensemble
Description
3-Bromo-5-methylbenzyl chloride is a chemical compound with the CAS Number: 1056893-13-0 . Its molecular weight is 219.51 and its IUPAC name is 1-bromo-3-(chloromethyl)-5-methylbenzene . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-methylbenzyl chloride is 1S/C8H8BrCl/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-5-methylbenzyl chloride has a molecular weight of 219.51 . It is typically stored in a refrigerated environment .Applications De Recherche Scientifique
Organic Synthesis and Photochemistry
In organic chemistry, compounds similar to 3-Bromo-5-methylbenzyl chloride are utilized as intermediates in the synthesis of more complex molecules. For instance, DeCosta et al. (2000) explored the photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups, including bromides and chlorides, highlighting their role in generating isomeric triene derivatives through solvolysis and photolysis reactions. These findings underline the significance of halogenated benzyl compounds in facilitating diverse synthetic pathways and elucidating reaction mechanisms DeCosta, Howell, Pincock, & Rifai, 2000.
Antimicrobial and Antitumor Activities
Compounds structurally related to 3-Bromo-5-methylbenzyl chloride have been investigated for their biological activities. Abdel‐Aziz, Mekawey, & Dawood (2009) reported on the synthesis and antimicrobial evaluation of novel benzofuran derivatives, showcasing the potential of brominated and chlorinated compounds in developing antimicrobial agents. Such research indicates the broader relevance of halogenated benzyl compounds in medicinal chemistry for designing new therapeutic agents H. Abdel‐Aziz, A. Mekawey, & K. Dawood, 2009.
Catalytic and Environmental Applications
Further, the catalytic properties of halogenated compounds, akin to 3-Bromo-5-methylbenzyl chloride, have been explored. For example, Goodman & Detty (2004) investigated selenoxides as catalysts for the bromination of organic substrates, demonstrating how halogenated agents facilitate selective transformations in organic synthesis. This research highlights the utility of such compounds in enhancing catalytic efficiency and selectivity in chemical reactions M. Goodman & M. Detty, 2004.
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-3-(chloromethyl)-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAXQEBCRBZOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylbenzyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



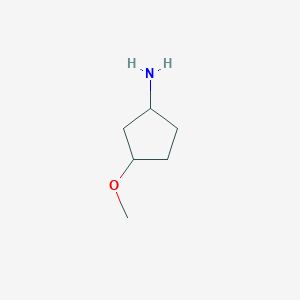
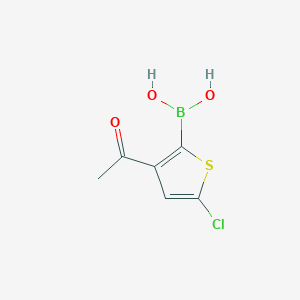

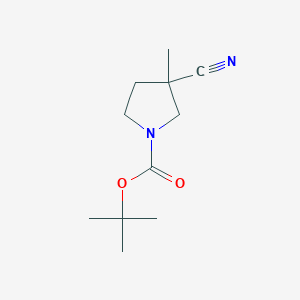
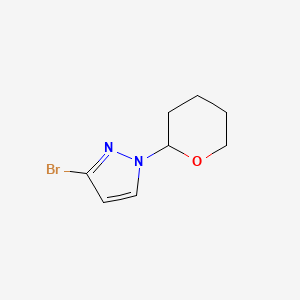
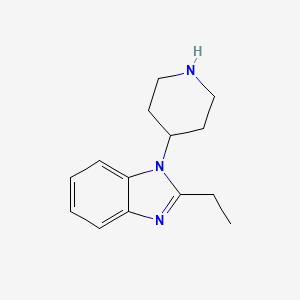
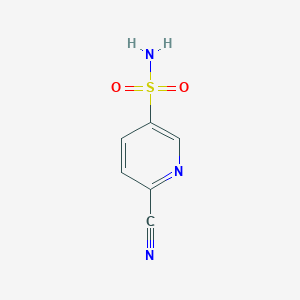
![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol](/img/structure/B1526639.png)
